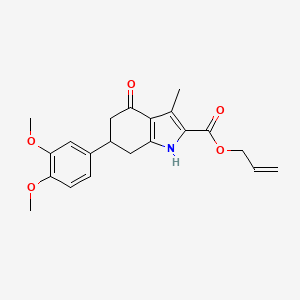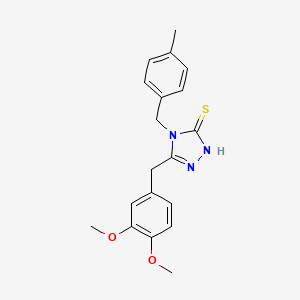![molecular formula C16H15ClN2O2 B4583175 N-[3-(acetylamino)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4583175.png)
N-[3-(acetylamino)-4-methylphenyl]-2-chlorobenzamide
Vue d'ensemble
Description
The exploration of novel synthetic compounds, including derivatives of benzamide, is a continuous effort in the field of organic chemistry and pharmacology. These efforts aim to discover compounds with potential applications in various domains, including medicinal chemistry, due to their diverse biological activities.
Synthesis Analysis
The synthesis of compounds related to N-[3-(acetylamino)-4-methylphenyl]-2-chlorobenzamide involves complex organic reactions, often starting from basic acetylamino acids or benzamide derivatives. For instance, the synthesis of methyl 2-acetylamino-3-dimethylaminopropenoate from N-acetylglycine showcases the typical process of creating similar compounds through acetylation and subsequent reaction steps (Kralj et al., 1997).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of a compound. X-ray crystallography and NMR spectroscopy are among the techniques used to elucidate the structure of novel compounds, providing insights into their molecular conformation and stability. The study by Al-Hourani et al. (2016) on the crystal structure of a cyclooxygenase-2 inhibitor is an example of how molecular structure is analyzed in related compounds (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can include acetylation, chlorination, and interactions with various nucleophiles. The reactivity and chemical behavior of these compounds are influenced by their functional groups and molecular structure. The formation and metabolism of N-hydroxymethyl compounds, as discussed by Overton et al. (1986), offer insights into the electrophilic properties and potential reactivity pathways of related compounds (Overton et al., 1986).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for their practical application and formulation. Studies on similar compounds, such as the work by Geetha et al. (2019), often include detailed analysis of these properties to guide further development and application (Geetha et al., 2019).
Applications De Recherche Scientifique
Drug Metabolism and Biological Activity
Antitumor Activities : N-acetyl derivatives of arylamines have been synthesized and studied for their antitumor activities. These compounds show potent and selective activity against various cancer cell lines, with metabolism playing a central role in their action. The metabolism involves N-acetylation and oxidation, with the nature of the 3'-substituent dictating the predominant process. In vitro studies confirm that N-acetylation exerts significant effects on the chemotherapeutic potential of these compounds (Chua et al., 1999).
Forensic Analysis : The exploration of synthetic opioids, including their synthesis and potential uses as alternatives to opium-based derivatives, has significant implications for forensic science. Research in this area provides insights into the challenges posed by new psychoactive substances (NPS) and the need for robust analytical methods to identify these compounds in forensic contexts (Elliott et al., 2016).
Cancer Chemoprevention : The identification and evaluation of compounds with chemopreventive activity in animal models and human clinical trials are crucial. A wide range of compounds has been investigated for their ability to prevent cancer, with some showing promising results in breast, lung, and colon cancer prevention. This research underlines the importance of finding effective agents for cancer prevention and the role of specific compounds in these efforts (Boone et al., 1990).
Enzymatic Inhibition and Molecular Interaction
Enzymatic Studies : The partial purification and study of enzymes from Escherichia coli provide foundational knowledge for understanding the biochemical pathways and molecular interactions involving acetylamino compounds. Such studies are essential for the development of new drugs and therapeutic agents (Vogel & Bonner, 1956).
Herbicide Development : Research into new groups of herbicides demonstrates the application of N-substituted benzamides in agriculture. These compounds show potential utility in controlling annual and perennial grasses without harming certain crops, highlighting the role of chemical synthesis in developing safer and more effective agricultural chemicals (Viste et al., 1970).
Propriétés
IUPAC Name |
N-(3-acetamido-4-methylphenyl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-7-8-12(9-15(10)18-11(2)20)19-16(21)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHERTLYLSRBEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)-4-methylphenyl]-2-chlorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



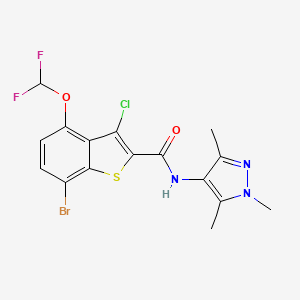
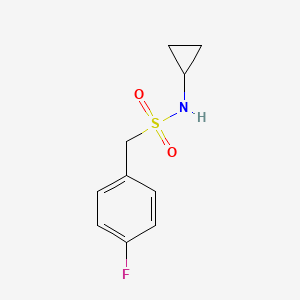
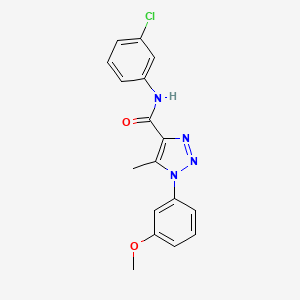
![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4583130.png)
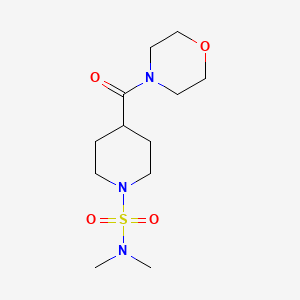
![(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4583154.png)
![diethyl [1,4-phenylenebis(methylene)]biscarbamate](/img/structure/B4583157.png)
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4583164.png)
![N-(3-methoxybenzyl)-3-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]propanamide](/img/structure/B4583165.png)
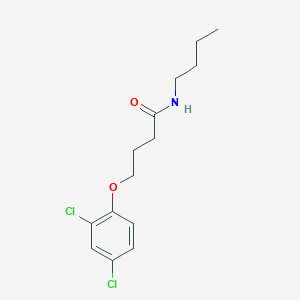
![N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4583181.png)
